molecular formula C26H22N2O4S B250757 N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE

N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B250757
M. Wt: 458.5 g/mol
InChI Key: SVFKAVSFSUCWDF-UHFFFAOYSA-N
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Description

N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group, a benzyloxy group, a methoxyphenyl group, and a thiophenecarboxamide group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps:

  • Formation of the Benzyloxybenzoyl Intermediate: : This step involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde. This intermediate is then oxidized to 4-benzyloxybenzoic acid using an oxidizing agent like potassium permanganate.

  • Amidation Reaction: : The 4-benzyloxybenzoic acid is then reacted with 4-amino-2-methoxyphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the intermediate N-(4-benzyloxybenzoyl)-4-amino-2-methoxyphenylamine.

  • Thiophene Carboxylation: : The final step involves the reaction of the intermediate with 2-thiophenecarboxylic acid chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further reactions.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a potential candidate for drug design and development.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, although further research is needed to confirm its efficacy and safety.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features can impart desirable characteristics to these materials, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoyl and thiophenecarboxamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-(benzyloxy)benzoyl]amino}-2-hydroxyphenyl)-2-thiophenecarboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methylphenyl)-2-thiophenecarboxamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for exploring new chemical reactions and developing novel materials and therapeutic agents.

Properties

Molecular Formula

C26H22N2O4S

Molecular Weight

458.5 g/mol

IUPAC Name

N-[2-methoxy-4-[(4-phenylmethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C26H22N2O4S/c1-31-23-16-20(11-14-22(23)28-26(30)24-8-5-15-33-24)27-25(29)19-9-12-21(13-10-19)32-17-18-6-3-2-4-7-18/h2-16H,17H2,1H3,(H,27,29)(H,28,30)

InChI Key

SVFKAVSFSUCWDF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)C4=CC=CS4

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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